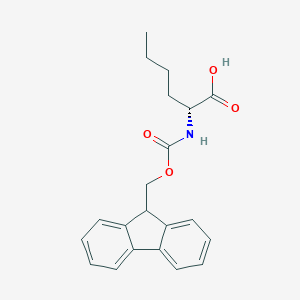

Fmoc-D-Nle-OH

Vue d'ensemble

Description

Fmoc-D-Nle-OH: is a derivative of the amino acid norleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to introduce D-norleucine residues into peptides. The Fmoc group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Nle-OH typically involves the protection of the amino group of D-norleucine with the Fmoc group. This can be achieved through the reaction of D-norleucine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethyloxycarbonyl) group is selectively removed under mild basic conditions, enabling iterative peptide chain elongation.

Mechanism

Deprotection occurs via a two-step E1cb mechanism :

- Base-induced β-elimination : A secondary amine (e.g., piperidine) abstracts the acidic proton adjacent to the carbamate, forming a resonance-stabilized fluorenyl anion.

- Dibenzofulvene release : The intermediate eliminates CO₂, releasing dibenzofulvene, which reacts with the base to form a stable adduct .

Reagent Comparison

| Reagent | Concentration | Temperature (°C) | Half-Life (Fmoc-Val-OH) | Side Reactions Mitigated |

|---|---|---|---|---|

| Piperidine | 20% v/v | 25 | 6 seconds | Moderate |

| Morpholine | 50% v/v | 25 | 1 minute | Low |

| Dipropylamine | 25% v/v | 60 | 45 minutes | High (reduced aspartimide) |

Key Findings :

- Piperidine achieves rapid deprotection (<20 seconds) but may promote aspartimide formation in sensitive sequences .

- Dipropylamine (DPA) reduces aspartimide by 60% compared to piperidine, albeit with slower kinetics .

Oxidation and Reduction Reactions

The hydroxyl group in Fmoc-D-Nle-OH derivatives can undergo targeted redox transformations.

Oxidation

- Reagents : KMnO₄, CrO₃, or Ru-based catalysts.

- Products : Ketones or aldehydes via hydroxyl oxidation .

- Conditions : Typically performed in aqueous or alcoholic solvents at 0–25°C.

Reduction

- Reagents : NaBH₄, LiAlH₄.

- Application : Reduction of oxidized intermediates (e.g., ketones) to alcohols .

Reagents and Efficiency

| Coupling Reagent | Solubility in DMF | Coupling Efficiency | Side Products |

|---|---|---|---|

| HBTU/DIPEA | High | >98% | Minimal |

| DIC/HOBt | Moderate | 95–97% | Urea derivatives |

Notes :

- HBTU/DIPEA is preferred for sterically hindered residues due to superior activation .

- DIC/HOBt minimizes racemization but requires longer reaction times .

Aspartimide Formation

- Cause : Base-catalyzed cyclization at Asp residues, exacerbated by high temperatures (>40°C) .

- Mitigation : Use DPA instead of piperidine or lower deprotection temperatures .

Epimerization

- Risk : Elevated during prolonged coupling or with strong bases.

- Prevention : Limit reaction times (<2 hours) and use HOBt additives .

Functionalization and Derivatives

This compound serves as a precursor for advanced modifications:

| Derivative | Application | Key Reaction |

|---|---|---|

| Fmoc-D-Nle(Me)-OH | Hydrophobic peptide design | Methylation of hydroxyl group |

| Bioconjugates | Targeted drug delivery | Click chemistry (azide-alkyne) |

Stability and Storage

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis

Fmoc-D-Nle-OH is widely utilized in solid-phase peptide synthesis due to the stability of the Fmoc group under various conditions. The deprotection of the Fmoc group allows for the subsequent coupling of other amino acids, facilitating the construction of complex peptides. The efficiency and reliability of Fmoc-based methods have made them a standard in peptide synthesis protocols.

Key Characteristics:

- Ease of Deprotection : The Fmoc group can be removed under mild basic conditions, making it suitable for sensitive peptide sequences.

- High Yield : Peptides synthesized with this compound often achieve high yields, which is critical for further biological studies.

Research on Opioid Receptor Agonists

Research has demonstrated that peptides incorporating D-norleucine exhibit significant biological activity, particularly as agonists at opioid receptors. For instance, certain peptides designed with this compound have shown promising results in binding affinity and efficacy at delta (δ) and mu (μ) opioid receptors.

Case Study:

- A study reported that a peptide containing D-norleucine displayed potent agonist activity at δ and μ receptors with IC50 values of 23 nM and 210 nM, respectively. This highlights the potential of this compound in developing analgesics with reduced side effects compared to traditional opioids .

Development of Bifunctional Peptides

This compound has been employed in designing bifunctional peptides that can interact with multiple receptor types. These peptides can serve dual roles, acting as agonists for opioid receptors while antagonizing other receptor types such as cholecystokinin (CCK) receptors.

Research Findings:

- Modifications to peptides containing this compound have led to improved binding affinities at CCK receptors while maintaining agonist activity at opioid receptors. This dual functionality is crucial for therapeutic applications targeting pain relief without the adverse effects associated with opioid use .

Applications in Drug Discovery

The incorporation of this compound into peptide libraries has facilitated high-throughput screening methods for drug discovery. Its ability to form diverse peptide structures allows researchers to explore a wide range of biological activities.

Advantages:

- Diversity : The versatility of this compound enables the synthesis of various analogs, which can be screened for specific biological activities.

- Efficiency : Automated synthesis techniques utilizing Fmoc chemistry streamline the drug discovery process by allowing rapid generation and testing of peptide candidates.

Mécanisme D'action

The mechanism of action of Fmoc-D-Nle-OH depends on its incorporation into peptides. As part of a peptide, D-norleucine can interact with specific molecular targets, such as enzymes or receptors, altering their activity. The Fmoc group itself does not have a biological function but facilitates the synthesis and purification of peptides.

Comparaison Avec Des Composés Similaires

Fmoc-L-norleucine: The L-isomer of norleucine, used similarly in peptide synthesis.

Fmoc-D-leucine: Another D-amino acid used in SPPS.

Fmoc-D-isoleucine: Used in the synthesis of peptides with specific structural requirements.

Uniqueness: Fmoc-D-Nle-OH is unique due to its D-configuration, which can confer resistance to proteolytic degradation and alter the biological activity of peptides. This makes it particularly valuable in the design of stable and bioactive peptides.

Activité Biologique

Introduction

Fmoc-D-Nle-OH, or 9-fluorenylmethoxycarbonyl-D-norleucine, is a synthetic amino acid derivative commonly used in peptide synthesis. Its unique structural properties and biological activities make it a significant compound in pharmaceutical and biochemical research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its applications, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₉NO₂

- Molecular Weight : 285.35 g/mol

- Functional Groups : Contains an Fmoc protecting group and a D-norleucine backbone.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 285.35 g/mol |

| Solubility | Soluble in DMF, DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. It has been shown to influence various biological processes, including:

- Antimicrobial Activity : Peptides synthesized with this compound have demonstrated significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Certain peptides containing this compound have been evaluated for their cytotoxic effects on cancer cell lines, showing potential for therapeutic applications.

Case Studies

-

Antimicrobial Peptides :

A study investigated the synthesis of antimicrobial peptides incorporating this compound. The resulting peptides exhibited strong activity against E. coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this amino acid derivative . -

Cytotoxicity in Cancer Research :

Research focusing on the cytotoxic effects of peptides containing this compound revealed that these compounds could induce apoptosis in human cancer cell lines. The mechanism was linked to the disruption of mitochondrial function and subsequent activation of caspase pathways .

Table 2: Summary of Biological Activities

Synthesis Techniques

This compound is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides with high purity. The process involves:

- Fmoc Protection : The amino group is protected using the Fmoc group to prevent premature reactions during synthesis.

- Coupling Reactions : The protected amino acid is coupled to a growing peptide chain using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole).

- Deprotection : The Fmoc group is removed using piperidine or other deprotecting agents to yield the final peptide product.

Applications

The biological activities of this compound make it valuable in various fields:

- Pharmaceutical Development : Used as a precursor for designing novel antimicrobial and anticancer peptides.

- Biotechnology : Employed in creating peptide-based sensors and drug delivery systems.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCFPNRQDANPN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373243 | |

| Record name | Fmoc-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-41-7 | |

| Record name | Fmoc-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.